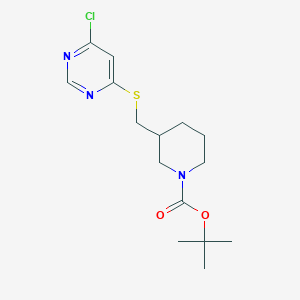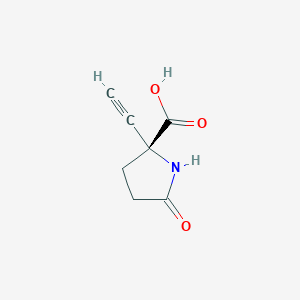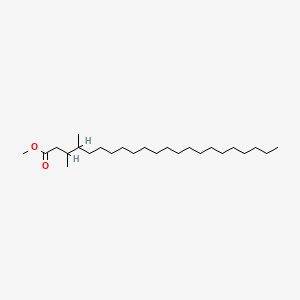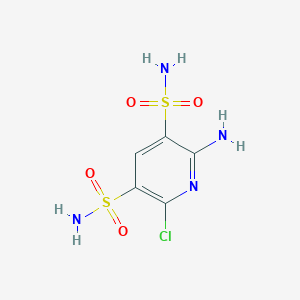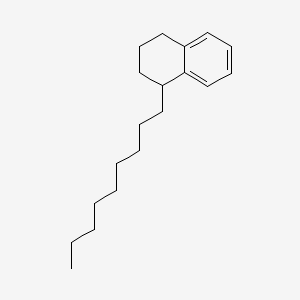
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1-nonylnaphthalene is an organic compound with the molecular formula C19H30 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a nonyl group
准备方法
The synthesis of 1,2,3,4-Tetrahydro-1-nonylnaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-nonylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{C}{10}\text{H}{7}\text{C}9\text{H}{19} + 2\text{H}2 \rightarrow \text{C}{19}\text{H}_{30} ]
Industrial production methods may involve continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product .
化学反应分析
1,2,3,4-Tetrahydro-1-nonylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to fully hydrogenated derivatives using hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic catalysts, high temperatures, and specific solvents to facilitate the desired transformations .
科学研究应用
1,2,3,4-Tetrahydro-1-nonylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
作用机制
The mechanism by which 1,2,3,4-Tetrahydro-1-nonylnaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or specific enzymes, altering their function. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids .
相似化合物的比较
1,2,3,4-Tetrahydro-1-nonylnaphthalene can be compared with other similar compounds such as:
Tetralin (1,2,3,4-Tetrahydronaphthalene): A simpler hydrogenated derivative of naphthalene without the nonyl substitution.
1-Nonyl-1,2,3,4-tetrahydronaphthalene: A closely related compound with similar chemical properties but different applications.
Naphthalene: The parent compound, which is fully aromatic and lacks hydrogenation.
The uniqueness of 1,2,3,4-Tetrahydro-1-nonylnaphthalene lies in its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties .
属性
CAS 编号 |
33425-49-9 |
|---|---|
分子式 |
C19H30 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1-nonyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-12-17-14-11-15-18-13-9-10-16-19(17)18/h9-10,13,16-17H,2-8,11-12,14-15H2,1H3 |
InChI 键 |
QMOFHSNOIHJCKA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1CCCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


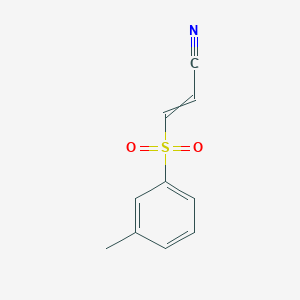
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)

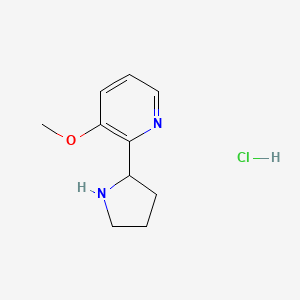

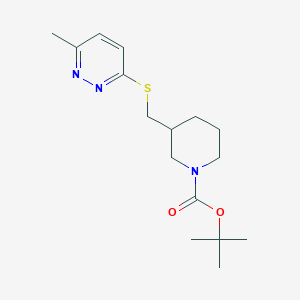
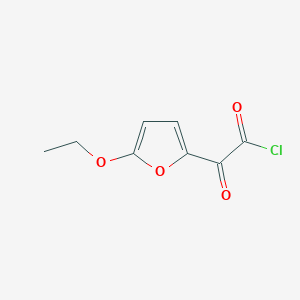
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
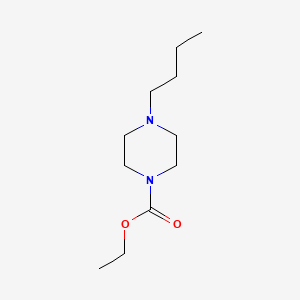
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
